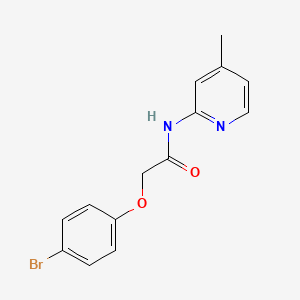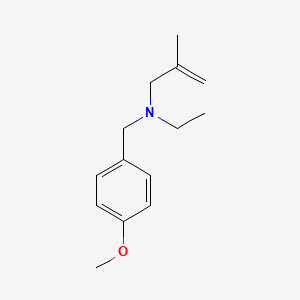![molecular formula C14H11N3O B5823641 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, studies have suggested that this compound may exert its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in cells. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
1. Develop new derivatives of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine with improved selectivity and potency towards specific enzymes and signaling pathways.
2. Investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
3. Study the pharmacokinetics and pharmacodynamics of this compound in animal models to evaluate its safety and efficacy.
4. Explore the use of this compound in the development of new materials with unique properties, such as polymers and supramolecular structures.
Synthesemethoden
The synthesis of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine can be achieved through various methods, including the reaction of 2-chloro-5-(4-methylphenyl)-1,3,4-oxadiazole with pyridine in the presence of a base. Another method involves the reaction of 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole with pyridine carboxaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have shown that this compound exhibits potent anti-inflammatory and anticancer activities. Moreover, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-2-4-11(5-3-10)13-16-17-14(18-13)12-6-8-15-9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPVBOKJXFKFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)



methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)


